Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate
Overview
Description
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate is an aromatic heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno ring fused to a pyrimidine ring, with a methyl ester and a chlorine substituent. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C8H5ClN2O2S Similar compounds have been shown to inhibit thevascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorothiophene-2-carboxylic acid with guanidine to form the thienopyrimidine core, followed by esterification with methanol to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thienopyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Hydrolysis: Formation of 4-chlorothieno[3,2-D]pyrimidine-7-carboxylic acid.
Scientific Research Applications
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-D]pyrimidine-4-carboxylic acids
- 4-Chlorothieno[3,2-D]pyrimidine
- Thienopyrimidine derivatives with various substituents
Uniqueness
Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester and chlorine substituent allows for targeted modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXDNARXSAIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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